molecular formula C9H10F3NO3 B15167414 (2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate CAS No. 646066-72-0

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate

Cat. No.: B15167414
CAS No.: 646066-72-0
M. Wt: 237.18 g/mol
InChI Key: LRARQLPZGXHRNV-QRPNPIFTSA-N
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Description

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a trifluorophenyl group, which imparts distinct characteristics such as increased stability and reactivity compared to non-fluorinated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the use of trifluoromethylation reactions, where a trifluoromethyl group is introduced to a precursor molecule through radical or nucleophilic substitution reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate exerts its effects involves interactions with specific molecular targets. The trifluorophenyl group can enhance binding affinity to certain enzymes or receptors, leading to altered biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate is unique due to its specific amino acid framework combined with the trifluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

646066-72-0

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

(2S)-2-amino-3-(2,4,5-trifluorophenyl)propanoic acid;hydrate

InChI

InChI=1S/C9H8F3NO2.H2O/c10-5-3-7(12)6(11)1-4(5)2-8(13)9(14)15;/h1,3,8H,2,13H2,(H,14,15);1H2/t8-;/m0./s1

InChI Key

LRARQLPZGXHRNV-QRPNPIFTSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)C[C@@H](C(=O)O)N.O

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)CC(C(=O)O)N.O

Origin of Product

United States

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